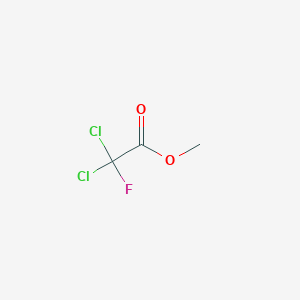

Methyl dichloro(fluoro)acetate

Description

Significance of Halogenated Organic Compounds in Advanced Synthesis

Halogenated organic compounds are crucial building blocks in advanced organic synthesis. numberanalytics.comrsc.org The introduction of halogen atoms—such as fluorine, chlorine, bromine, or iodine—into an organic molecule can significantly alter its physical, chemical, and biological properties. numberanalytics.comijrpr.com This makes them indispensable in the synthesis of a wide array of valuable molecules, including pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comrsc.org

The utility of halogenated compounds lies in their versatile reactivity. numberanalytics.com The carbon-halogen bond can act as a functional group that facilitates a variety of chemical transformations. For instance, the halogen atom can serve as a good leaving group in nucleophilic substitution reactions or participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. rsc.orgijrpr.com

The presence of fluorine, in particular, can confer unique attributes to a molecule. researchgate.netnih.gov Due to its high electronegativity and small size, fluorine can modulate the electronic properties and conformation of a molecule, often leading to enhanced metabolic stability and increased binding affinity to biological targets. researchgate.netnih.gov Consequently, a significant percentage of modern pharmaceuticals and agrochemicals contain at least one fluorine atom. rsc.orgnih.gov

Historical Context of α-Haloester Chemistry

The chemistry of α-haloesters has a rich history dating back to the late 19th century. These compounds, characterized by a halogen atom at the carbon adjacent to the ester carbonyl group, have long been recognized as valuable intermediates in organic synthesis. ijrpr.comnumberanalytics.comnumberanalytics.com

One of the earliest and most significant reactions involving α-haloesters is the Reformatsky reaction, discovered by Sergey Reformatsky in 1887. numberanalytics.comwikipedia.orgiitk.ac.in This reaction involves the condensation of an α-haloester with an aldehyde or a ketone in the presence of zinc metal to produce a β-hydroxy ester. numberanalytics.comiitk.ac.invaia.com The organozinc intermediate formed is less reactive than Grignard reagents, which allows for its selective addition to the carbonyl group without reacting with the ester functionality. wikipedia.orgvaia.com

Another cornerstone reaction in α-haloester chemistry is the Darzens condensation, first reported by Auguste Georges Darzens in 1904. numberanalytics.com This reaction involves the base-mediated condensation of an α-haloester with a carbonyl compound to yield an α,β-epoxy ester, also known as a glycidic ester. numberanalytics.com These glycidic esters are versatile intermediates that can be converted into a variety of other useful compounds. numberanalytics.com

Overview of Methyl Dichloro(fluoro)acetate's Unique Reactivity Profile

Methyl dichloro(fluoro)acetate possesses a unique reactivity profile due to the combined influence of two chlorine atoms and one fluorine atom on the α-carbon. This high degree of halogenation creates a highly electrophilic carbon center. The presence of the fluorine atom, in particular, imparts distinct properties compared to its non-fluorinated or less-fluorinated counterparts. wikipedia.orgacs.org

The reactivity of methyl dichloro(fluoro)acetate is characterized by its participation in various chemical transformations. For instance, it is known to be used in Reformatsky-type reactions with aldehydes to produce 2-fluoroenoates. chemicalbook.com The compound's utility extends to ammonolysis reactions, where it can be converted into the corresponding amide. researchgate.net

The specific arrangement of the halogens in methyl dichloro(fluoro)acetate influences the stability and reactivity of the C-F bond, which is generally more stable than other carbon-halogen bonds. wikipedia.org The presence of multiple halogens also affects the acidity of the non-existent α-hydrogen, rendering it unreactive in typical enolate-forming reactions. Instead, its reactivity is dominated by nucleophilic attack at the carbonyl carbon or reactions involving the halogen atoms.

A summary of key properties for Methyl dichloro(fluoro)acetate and related compounds is presented below:

| Compound Name | Molecular Formula | Key Reactions/Properties | Reference |

| Methyl dichloro(fluoro)acetate | C3H3Cl2FO2 | Used in Reformatsky-type reactions. | chemicalbook.com |

| Methyl fluoroacetate (B1212596) | C3H5FO2 | Resistant to displacement of fluorine by nucleophiles. | wikipedia.org |

| Methyl dichloroacetate (B87207) | C3H4Cl2O2 | Undergoes base-catalyzed condensation with α-haloaldehydes. | sigmaaldrich.com |

| Methyl chloroacetate (B1199739) | C3H5ClO2 | Used in the synthesis of methyl fluoroacetate. | google.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,2-dichloro-2-fluoroacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl2FO2/c1-8-2(7)3(4,5)6/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXTXQBGWWMWLCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(F)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl2FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30545010 | |

| Record name | Methyl dichloro(fluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431-44-7 | |

| Record name | Methyl dichloro(fluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl Dichloro Fluoro Acetate

Direct Synthesis from Precursors: Methodological Refinements

The direct synthesis of methyl dichloro(fluoro)acetate can be achieved through several refined methods, primarily involving the esterification of the corresponding carboxylic acid or by employing specific halogenation and fluorination techniques.

Esterification Pathways of Dichloro(fluoro)acetic Acid

The esterification of dichloro(fluoro)acetic acid with methanol (B129727) is a primary route to synthesize methyl dichloro(fluoro)acetate. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, to facilitate the formation of the ester. The general principle of esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.

Another relevant pathway is transesterification, where a different ester is converted to methyl dichloro(fluoro)acetate by reaction with methanol in the presence of a suitable catalyst. For instance, larger esters of substituted 2-pyridinyloxyalkanoic acids can be prepared by first synthesizing the methyl or ethyl ester and then transesterifying it with a higher alcohol. google.com This principle can be applied in reverse to produce the methyl ester from another ester precursor.

Halogenation and Fluorination Strategies

A key strategy for synthesizing methyl dichloro(fluoro)acetate involves the halogenation of appropriate precursors. One notable method is the fluorination of methyl trichloroacetate. This can be accomplished using reagents like antimony(III) fluoride (B91410). researchgate.net

The direct fluorination of organic molecules presents a significant challenge in synthetic chemistry. However, advancements have been made using various fluorinating agents. For example, electrophilic fluorinating reagents like Selectfluor® have been used effectively in the synthesis of α-halodifluoromethyl ketones from 2,2-difluoro silyl (B83357) enol ethers. cas.cn While not a direct synthesis of methyl dichloro(fluoro)acetate, this demonstrates a modern approach to selective fluorination.

The table below summarizes some direct synthesis methods.

| Starting Material | Reagent(s) | Product | Reference |

| Dichloro(fluoro)acetic acid | Methanol, H₂SO₄ | Methyl dichloro(fluoro)acetate | |

| Methyl trichloroacetate | Antimony(III) fluoride | Methyl dichloro(fluoro)acetate | researchgate.net |

Indirect Synthesis Approaches and Precursor Functionalization

Indirect methods for synthesizing complex molecules often involve the functionalization of a precursor that already contains some of the desired structural elements. For instance, the synthesis of fluroxypyr, a more complex molecule, involves the alkylation of potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridinate with methyl chloroacetate (B1199739) to form methyl (4-amino-3,5-dichloro-6-fluoro-2-pyridinyloxy)acetate as an intermediate. tudublin.ie This intermediate shares structural similarities with the target compound of this article.

Another indirect approach could involve the modification of a related ester. For example, methyl dichloroacetate (B87207) can undergo various reactions, such as base-catalyzed condensation with α-haloaldehydes or serving as an initiator in atom transfer radical polymerization. sigmaaldrich.com These reactions showcase the potential for functionalizing a simpler dichloro-ester to introduce the fluorine atom, although specific examples for the direct conversion to methyl dichloro(fluoro)acetate are not detailed in the provided search results.

Catalytic Interventions in Methyl Dichloro(fluoro)acetate Synthesis

Catalysis plays a crucial role in enhancing the efficiency and selectivity of synthetic reactions. In the context of synthesizing halogenated esters, various catalytic systems are employed.

Phase-transfer catalysts are utilized in the synthesis of methyl fluoroacetate (B1212596) from methyl chloroacetate and potassium fluoride. wikipedia.orggoogle.com Catalysts such as dodecyl(trimethyl)ammonium chloride and tetrabutylammonium (B224687) chloride facilitate the reaction between the solid potassium fluoride and the organic substrate. wikipedia.org

Metal-based catalysts are also prominent. For example, a zinc(0)-copper(I) chloride system is used in the reductive coupling-elimination reaction of methyl dichlorofluoroacetate with carbonyl compounds. researchgate.net While this is a reaction of methyl dichloro(fluoro)acetate rather than its synthesis, it highlights the use of bimetallic catalytic systems in the chemistry of such compounds. Nickel(II) acetate (B1210297) has been used as a catalyst for the regioselective halogenation of electron-deficient arenes. rsc.org

The following table provides examples of catalytic systems used in related syntheses.

| Catalyst | Reaction Type | Application | Reference |

| Phase-Transfer Catalysts | Nucleophilic Substitution | Synthesis of methyl fluoroacetate | wikipedia.orggoogle.com |

| Zinc(0)-Copper(I) chloride | Reductive Coupling-Elimination | Reaction of methyl dichlorofluoroacetate | researchgate.net |

| Nickel(II) acetate | C-H Halogenation | Synthesis of halogenated arenes | rsc.org |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. colab.ws In the synthesis of fluorinated compounds, this often involves the use of safer solvents, more efficient catalysts, and minimizing waste.

One key aspect of green chemistry is the use of environmentally benign solvents. Water has been explored as a solvent for the synthesis of some dihalo compounds. sid.ir For instance, the conversion of an aryl-substituted CH₂NO₂ group to a CCl₂NO₂ group has been achieved using N-chlorosuccinimide in water. sid.ir Similarly, the synthesis of difluoronitromethyl compounds can be carried out with Selectfluor™ in water with sodium acetate as a base. sid.ir

Another principle is the use of catalysis over stoichiometric reagents to improve atom economy and reduce waste. colab.ws The development of catalytic methods for fluorination, such as those using fluorine gas with a catalyst, can be more environmentally favorable than traditional halogen exchange methods. rsc.org

The selection of starting materials and the avoidance of unnecessary derivatization are also central to green chemistry. tmv.ac.in Designing synthetic routes that start from readily available and less hazardous materials is a key consideration.

Elucidation of Reaction Mechanisms Involving Methyl Dichloro Fluoro Acetate

Nucleophilic Attack and Ester Cleavage Mechanisms

The ester functionality in methyl dichloro(fluoro)acetate is a primary site for nucleophilic attack. The reactivity of the carbonyl group is significantly influenced by the electron-withdrawing dichloro(fluoro)methyl group, which enhances the electrophilicity of the carbonyl carbon. cymitquimica.com

Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as hydroxide (B78521) ions, methyl dichloro(fluoro)acetate undergoes saponification. This reaction typically proceeds through a base-catalyzed acyl-oxygen fission, bimolecular (BAC2) mechanism. epa.gov The hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate leads to the cleavage of the ester bond, yielding a carboxylate salt and methanol (B129727). The use of a full equivalent of the base drives the reaction to completion. libretexts.org

Nucleophilic Substitution: The compound can also participate in nucleophilic substitution reactions. sigmaaldrich.comrheniumshop.co.il For instance, it can react with various nucleophiles, leading to the displacement of the methoxy (B1213986) group or one of the halogen atoms, depending on the reaction conditions and the nature of the nucleophile. The presence of the dichloro(fluoro)methyl group can influence the regioselectivity of the attack.

Ester Cleavage: Apart from basic hydrolysis, ester cleavage can be achieved under various other conditions. While acid-catalyzed hydrolysis (AAC2 mechanism) is a common method for ester cleavage, the specific conditions for methyl dichloro(fluoro)acetate are not extensively detailed in the provided search results. epa.govucoz.com Generally, this mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. libretexts.org

Radical-Mediated Transformations and Electron Transfer Pathways

Methyl dichloro(fluoro)acetate can undergo reactions involving radical intermediates, particularly in atmospheric conditions or in the presence of radical initiators.

Atmospheric Oxidation: Theoretical studies have shown that the atmospheric reaction of methyl dichloro(fluoro)acetate with hydroxyl (OH) radicals is a significant degradation pathway. nih.gov The reaction proceeds primarily through hydrogen atom abstraction from the dichloromethyl group, forming a •CCl₂(C(O)OCH₃) radical intermediate. nih.govresearchgate.net This initial step has a lower energy barrier compared to chlorine atom abstraction. nih.govresearchgate.net The subsequent reactions of this alkyl radical with molecular oxygen (O₂) lead to the formation of various oxidation products, with methyl-2-chloro-2-oxoacetate being a major product. nih.govresearchgate.net

Electron Transfer: The principles of electron transfer are fundamental to many chemical reactions. In the context of related organohalogen compounds, single-electron transfer (SET) can initiate radical reactions. thieme-connect.de While specific examples involving methyl dichloro(fluoro)acetate are not detailed, it is plausible that under appropriate conditions, it could accept an electron to form a radical anion, which could then undergo fragmentation or further reactions. Proton-coupled electron transfer (PCET) is another relevant mechanism where an electron and a proton are transferred in a concerted or stepwise manner, often facilitating radical formation. researchgate.netacs.org

Radical Addition: Carbon-centered radicals generated from other sources can potentially add to the carbonyl group of methyl dichloro(fluoro)acetate, although this is less common than reactions at the halogenated carbon. Radical-mediated strategies have been developed for the functionalization of alkenes with diazo compounds, where a carbon radical adds to the double bond. researchgate.net

Electrophilic Activation and Substitution Reactions

The electron-withdrawing nature of the halogen atoms in methyl dichloro(fluoro)acetate makes the carbon atoms susceptible to electrophilic interactions, although the carbonyl group itself is electrophilic.

Electrophilic Activation: The carbonyl oxygen possesses lone pairs of electrons and can be activated by electrophiles, such as Lewis acids or proton acids. This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org Triflic anhydride (B1165640) is a powerful reagent for the electrophilic activation of amides, leading to highly reactive intermediates. tcichemicals.com A similar activation could be envisioned for esters like methyl dichloro(fluoro)acetate.

Substitution Reactions: While the primary mode of substitution is nucleophilic, electrophilic substitution reactions on the carbon backbone are less likely due to the deactivating effect of the carbonyl and halogen groups. However, the compound can act as a reactant in reactions involving electrophilic species. For example, it is involved in nucleophilic substitution reactions with nitro(pentafluorosulfanyl)benzenes, where it acts as the electrophile. sigmaaldrich.comrheniumshop.co.il

Transition State Analysis and Reaction Energetics

Computational chemistry plays a vital role in elucidating reaction mechanisms by analyzing transition states and reaction energetics.

Transition State Theory: Theoretical investigations on the atmospheric reaction of methyl dichloro(fluoro)acetate with OH radicals have utilized transition state theory to calculate reaction rates. nih.govresearchgate.net These studies identify the transition state structures and their corresponding energy barriers. For the H-atom abstraction from the -CHCl₂ group, the energy barrier was calculated to be 7.3 kcal/mol, which is significantly lower than the 21.3 kcal/mol for Cl-atom abstraction, indicating the former is the more favorable pathway. nih.govresearchgate.net

Reaction Energetics: The energetics of the reaction pathways determine their feasibility. The H-atom abstraction reactions of methyl dichloro(fluoro)acetate with OH radicals, except for the Cl-atom abstraction channel, are highly exothermic. nih.govresearchgate.net The rate constants for these reactions show a positive temperature dependence, as described by the Arrhenius equation. nih.govresearchgate.net The calculated rate constant for the formation of the •CCl₂(C(O)OCH₃) radical intermediate is 2.07 x 10⁻¹³ cm³ molecule⁻¹ s⁻¹ at 298 K. nih.govresearchgate.net

Computational Methods: Density functional theory (DFT) methods, such as M06-2X and MPWB1K, combined with appropriate basis sets like 6-311++G(2df,2p) and 6-31+G(d,p), are commonly employed to model the geometries, frequencies, and energies of reactants, transition states, and products. researchgate.netresearchgate.net Intrinsic reaction coordinate (IRC) calculations are performed to confirm that the identified transition state smoothly connects the reactants and products. researchgate.net

| Reaction Pathway | Energy Barrier (kcal/mol) nih.govresearchgate.net | Rate Constant (cm³ molecule⁻¹ s⁻¹) at 298 K nih.govresearchgate.net |

| H-atom abstraction from -CHCl₂ | 7.3 | 2.07 x 10⁻¹³ |

| Cl-atom abstraction | 21.3 | - |

Strategic Applications of Methyl Dichloro Fluoro Acetate in Complex Organic Synthesis

Stereoselective Alkylation and Acylation Reactions

While direct alkylation or acylation of methyl dichloro(fluoro)acetate itself is not common, it serves as a potent precursor to organometallic intermediates that readily participate in stereoselective alkylation-type reactions. The most prominent of these is the Reformatsky reaction, where an organozinc enolate is generated in situ. wikipedia.orglibretexts.org This enolate is less reactive than corresponding lithium enolates or Grignard reagents, which prevents undesired side reactions like self-condensation or addition to the ester group. libretexts.org

The reaction involves the oxidative addition of zinc metal into the carbon-chlorine bond of methyl dichloro(fluoro)acetate, forming a Reformatsky reagent. wikipedia.orglibretexts.org This intermediate, a zinc enolate, then undergoes a nucleophilic addition to carbonyl compounds, such as aldehydes and ketones. This addition process, which forms a new carbon-carbon bond, is a form of alkylation of the carbonyl compound, yielding β-hydroxy-α-fluoroesters. ethz.ch The stereoselectivity of this addition can be influenced by the reaction conditions and the nature of the substrates, often proceeding through a six-membered chair-like transition state to afford specific stereoisomers. libretexts.org

Construction of Fluorinated Carboxylates and Related Scaffolds

Methyl dichloro(fluoro)acetate is a key starting material for building more complex fluorinated carboxylates and their derivatives. The presence of the fluorine atom can significantly influence the biological activity and physicochemical properties of the target molecules, making this a critical application in medicinal and agrochemical research. nih.govmdpi.com

Zinc(0)–Copper(I) Chloride Promoted Reactions with Carbonyl Compounds for Methyl (Z)-α-Fluoro-α,β-unsaturated Carboxylates

A highly efficient and stereoselective method for synthesizing (Z)-α-fluoro-α,β-unsaturated carboxylates utilizes methyl dichloro(fluoro)acetate in a reaction promoted by a zinc-copper couple. This reductive coupling-elimination reaction with carbonyl compounds proceeds in the presence of zinc(0), a catalytic amount of copper(I) chloride, acetic anhydride (B1165640), and molecular sieves to produce the desired (Z)-isomers in high yields.

The reaction is broadly applicable to various aldehydes, including aromatic, aliphatic, and α,β-unsaturated aldehydes. Hindered aldehydes, such as pivalaldehyde, also react efficiently. The process is noted for its high stereoselectivity, exclusively forming the (Z)-isomers, particularly in the case of aromatic aldehydes.

Below is a table summarizing the results of this reaction with various aldehydes.

Table 1: Synthesis of Methyl (Z)-α-Fluoro-α,β-unsaturated Carboxylates

| Aldehyde Substrate | Product | Yield (%) |

|---|---|---|

| Benzaldehyde | Methyl (Z)-2-fluoro-3-phenylpropenoate | 85 |

| p-Methoxybenzaldehyde | Methyl (Z)-2-fluoro-3-(4-methoxyphenyl)propenoate | 89 |

| p-Chlorobenzaldehyde | Methyl (Z)-3-(4-chlorophenyl)-2-fluoropropenoate | 90 |

| p-Nitrobenzaldehyde | Methyl (Z)-2-fluoro-3-(4-nitrophenyl)propenoate | 82 |

| Heptanal | Methyl (Z)-2-fluoronon-2-enoate | 78 |

| Pivalaldehyde | Methyl (Z)-2-fluoro-4,4-dimethylpent-2-enoate | 81 |

| Crotonaldehyde | Methyl (Z)-2-fluorohexa-2,4-dienoate | 75 |

Precursor in Fluorination Reactions

Methyl dichloro(fluoro)acetate serves not as a direct fluorinating agent that donates a fluorine atom, but as a precursor for introducing a complete fluorinated ester moiety into a molecule. It is a fluorinated building block used to construct larger, more complex fluorine-containing compounds. acs.org The synthetic strategies involving this compound are centered on forming carbon-carbon bonds, thereby incorporating the valuable -CF(Cl)CO₂CH₃ or a derived group into a new molecular framework. For instance, its reaction with carbonyls leads to α-fluoro-β-hydroxy esters, which can be further transformed into other significant fluorinated scaffolds like α-fluoro-α,β-unsaturated esters. This approach is fundamental in organofluorine chemistry, where building blocks are used to assemble target molecules with precisely placed fluorine atoms to modulate their properties.

C-C Bond Formation Methodologies

The primary utility of methyl dichloro(fluoro)acetate in carbon-carbon bond formation is demonstrated through the Reformatsky reaction and its variants. wikipedia.orglibretexts.orgbeilstein-journals.org This methodology provides a reliable route for creating a new C-C bond between the α-carbon of the ester and the carbonyl carbon of an aldehyde or ketone.

The key steps of this process are:

Formation of the Organozinc Reagent : Zinc metal undergoes oxidative insertion into a carbon-halogen bond of methyl dichloro(fluoro)acetate to form an organozinc intermediate, often referred to as a Reformatsky enolate. libretexts.org

Nucleophilic Addition : This organozinc reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. wikipedia.orglibretexts.org

Hydrolysis : An acidic workup of the resulting zinc alkoxide intermediate yields the final β-hydroxy-α-fluoroester product. libretexts.org

This reaction is highly valued for its functional group tolerance, as the moderately reactive organozinc intermediate does not typically react with ester functionalities, a common side reaction with more reactive organolithium or organomagnesium reagents. wikipedia.orglibretexts.org The subsequent elimination of the hydroxyl group, often promoted by an agent like acetic anhydride, leads to the formation of α-fluoro-α,β-unsaturated esters, which constitutes a tandem C-C bond formation and elimination sequence.

Utilization in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. tcichemicals.comnih.gov These reactions are prized for their efficiency, atom economy, and ability to rapidly generate molecular complexity. While isocyanide-based MCRs like the Ugi and Passerini reactions are well-known examples, the application of specific building blocks can greatly expand the scope and diversity of accessible molecular scaffolds. nih.govbeilstein-journals.org However, based on a review of the available scientific literature, the direct utilization of methyl dichloro(fluoro)acetate as a reactant in multicomponent reactions is not a widely documented or common application. Its primary role remains as a C2 building block in reactions such as the Reformatsky-type condensations.

Synthesis and Reactivity of Methyl Dichloro Fluoro Acetate Derivatives and Analogues

Structural Modifications and Homologation Studies

Structural modifications of methyl dichloro(fluoro)acetate often involve reactions that transform the dihalofluoromethyl moiety. A prominent example is the reductive coupling-elimination reaction with carbonyl compounds, a process analogous to the Reformatsky reaction. wikipedia.orgnih.gov This transformation is highly effective for creating α-fluoro-α,β-unsaturated esters, which are valuable intermediates in medicinal and materials chemistry.

A particularly efficient method involves the use of a zinc-copper(I) chloride system. In this reaction, methyl dichloro(fluoro)acetate couples with various aldehydes in the presence of zinc powder, a catalytic amount of copper(I) chloride, and acetic anhydride (B1165640) to yield the corresponding (Z)-α-fluoro-α,β-unsaturated carboxylic acid methyl esters in high yields. wikipedia.orgwikipedia.org The reaction demonstrates broad substrate scope, accommodating both aromatic and aliphatic aldehydes with various functional groups.

| Aldehyde (R-CHO) | Product | Yield (%) |

|---|---|---|

| C6H5CHO (Benzaldehyde) | Methyl (Z)-2-fluoro-3-phenylpropenoate | 85 |

| p-CH3C6H4CHO (p-Tolualdehyde) | Methyl (Z)-2-fluoro-3-(p-tolyl)propenoate | 87 |

| p-CH3OC6H4CHO (p-Anisaldehyde) | Methyl (Z)-2-fluoro-3-(p-methoxyphenyl)propenoate | 88 |

| p-ClC6H4CHO (p-Chlorobenzaldehyde) | Methyl (Z)-3-(p-chlorophenyl)-2-fluoropropenoate | 86 |

| C6H5CH=CHCHO (Cinnamaldehyde) | Methyl (Z)-2-fluoro-5-phenylpenta-2,4-dienoate | 78 |

| n-C5H11CHO (Hexanal) | Methyl (Z)-2-fluorooct-2-enoate | 75 |

Data sourced from Ishihara, T., & Kuroboshi, M. (1987). wikipedia.orgnih.gov

Homologation Studies

Homologation, the process of extending a carbon chain by a single methylene (B1212753) (-CH₂) unit, represents another key structural modification. researchgate.netwikipedia.org While specific studies detailing the direct homologation of methyl dichloro(fluoro)acetate are not prevalent, established methods such as the Arndt-Eistert and Kowalski ester homologation reactions offer significant potential. wikipedia.orgwikipedia.orguniroma1.itorganic-chemistry.org

The Arndt-Eistert reaction involves the conversion of a carboxylic acid to its one-carbon higher homologue. wikipedia.orgvedantu.com This would first require the hydrolysis of methyl dichloro(fluoro)acetate to dichloro(fluoro)acetic acid. The acid would then be converted to its acid chloride, which reacts with diazomethane (B1218177) to form a diazoketone. A subsequent silver(I)-catalyzed Wolff rearrangement in the presence of water would yield the homologated 3,3-dichloro-3-fluoropropanoic acid, which could then be re-esterified. organic-chemistry.orgnrochemistry.com

The Kowalski ester homologation provides a safer alternative to the Arndt-Eistert synthesis by avoiding the use of diazomethane. wikipedia.orgchemeurope.com In this procedure, an ester reacts with a reagent like dibromomethyllithium, followed by elimination and rearrangement to form an ynolate intermediate, which upon quenching, yields the homologated ester. organic-chemistry.orgnih.gov Applying this to methyl dichloro(fluoro)acetate could theoretically produce methyl 3,3-dichloro-3-fluoropropanoate directly.

Chiral Methyl Dichloro(fluoro)acetate Analogues and Asymmetric Synthesis Potential

The development of chiral analogues from methyl dichloro(fluoro)acetate is of great interest for producing enantiomerically pure fluorinated compounds. The asymmetric Reformatsky reaction is a powerful tool for this purpose, typically employing chiral auxiliaries or ligands to control stereoselectivity. nih.govsigmaaldrich.combeilstein-journals.org

Use of Chiral Auxiliaries

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. nih.govresearchgate.netsigmaaldrich.com Commonly used auxiliaries derived from natural products, such as oxazolidinones (Evans auxiliaries) and pseudoephedrine, have been successfully used in related asymmetric syntheses. nih.govwikipedia.org

For instance, an N-acyloxazolidinone derived from dichloro(fluoro)acetic acid could be used in an asymmetric aldol-type reaction. The chiral auxiliary would be attached to the dichloro(fluoro)acetyl group, and its reaction with an aldehyde in the presence of a Lewis acid would proceed with high diastereoselectivity, controlled by the steric environment of the auxiliary. Subsequent cleavage of the auxiliary would yield a chiral β-hydroxy-α,α-dihalo-α-fluoro ester. researchgate.netbath.ac.uk

| Chiral Auxiliary Type | Example Structure | Potential Application with Dichloro(fluoro)acetyl Moiety |

|---|---|---|

| Evans Oxazolidinones | (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Asymmetric alkylation or aldol (B89426) reactions of the corresponding N-dichloro(fluoro)acetyl oxazolidinone to create chiral centers. researchgate.net |

| Pseudoephedrine Amides | (1R,2S)-Pseudoephedrine | Asymmetric alkylation of the corresponding pseudoephedrine amide to produce chiral α-substituted products. wikipedia.org |

| Oppolzer's Camphorsultam | (+)-Camphorsultam | Asymmetric Diels-Alder or aldol reactions of the N-dichloro(fluoro)acetyl sultam. |

The potential for asymmetric synthesis is significant, as demonstrated in reactions with similar haloacetates. For example, the enantioselective imino-Reformatsky reaction of ethyl dibromofluoroacetate with imines has been achieved using chiral amino alcohol ligands, affording enantioenriched β-lactams with up to 96% enantiomeric excess (ee). nih.gov Similarly, highly diastereoselective zinc-mediated aza-Reformatsky reactions of methyl bromoacetate (B1195939) with enantiopure N-tert-butylsulfinyl imines have been reported to yield chiral β-amino esters with high yield and diastereoselectivity (>90% de). sigmaaldrich.combeilstein-journals.org These examples strongly suggest that similar strategies could be effectively applied to methyl dichloro(fluoro)acetate to generate valuable chiral fluorinated building blocks.

Exploration of Different Ester Derivatives

The methyl ester of dichloro(fluoro)acetic acid can be readily converted into other ester derivatives, such as ethyl, propyl, or butyl esters, through transesterification. masterorganicchemistry.comwikipedia.org This reaction involves exchanging the alkoxy group of the ester with another alcohol, typically under acidic or basic catalysis.

Acid-Catalyzed Transesterification: Under acidic conditions (e.g., H₂SO₄), the carbonyl oxygen of methyl dichloro(fluoro)acetate is protonated, which increases the electrophilicity of the carbonyl carbon. A molecule of the new alcohol (e.g., ethanol) then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, methanol (B129727) is eliminated, and the new ester (e.g., ethyl dichloro(fluoro)acetate) is formed. To drive the equilibrium towards the desired product, the alcohol reactant is typically used in large excess, often as the solvent. masterorganicchemistry.comwikipedia.org

Base-Catalyzed Transesterification: In the presence of a base (e.g., sodium ethoxide in ethanol), the alcohol is deprotonated to form a more potent alkoxide nucleophile. masterorganicchemistry.com This alkoxide attacks the carbonyl carbon of the methyl ester, forming a tetrahedral intermediate. The intermediate then collapses, eliminating a methoxide (B1231860) ion to yield the new ethyl ester. This process is also an equilibrium, driven to completion by using the desired alcohol as the solvent. masterorganicchemistry.com

Structure-Reactivity Relationships in Functionalized Derivatives

The reactivity of methyl dichloro(fluoro)acetate and its derivatives is profoundly influenced by their structure, particularly the nature of the halogen atoms and the ester group. Understanding these structure-reactivity relationships is crucial for designing and controlling synthetic transformations.

The presence of three halogen atoms on the α-carbon significantly impacts the reactivity. The fluorine atom, being highly electronegative, exerts a strong inductive electron-withdrawing effect, which increases the acidity of the α-carbon (if a proton were present) and the electrophilicity of the carbonyl carbon. openstax.orglibretexts.org However, in reactions involving the formation of carbanion-like intermediates, such as the Reformatsky reaction, the stability of the intermediate is key. libretexts.orgfunaab.edu.ng The halogens stabilize the transient negative charge on the α-carbon through their inductive effects. libretexts.org

The relative reactivity of the carbon-halogen bonds also plays a critical role. In the zinc-mediated Reformatsky reaction, the oxidative insertion of zinc is believed to occur preferentially at the more reactive carbon-chlorine bonds over the stronger carbon-fluorine bond. libretexts.org

The choice of reagents can dramatically alter the reaction outcome. For instance, in the reaction of ethyl dichlorofluoroacetate with aldehydes, the use of iron(0) powder as a reductant provides good yields and high (Z)-stereoselectivity for α-fluoro-α,β-unsaturated esters. nih.gov In contrast, using chromium(II) chloride as the reductant can lead to even higher stereoselectivity, although yields may vary. nih.gov This highlights how the metal's identity and its coordination properties can influence the transition state geometry and thus the product distribution.

Furthermore, the electronic properties of substituents on the reaction partner, such as an aldehyde, affect the reaction rate and yield. In the zinc/copper-promoted olefination, aldehydes bearing electron-donating groups (e.g., p-methoxy) and electron-withdrawing groups (e.g., p-chloro) both react efficiently, demonstrating the robustness of the method, though subtle differences in reactivity can be observed. wikipedia.org This broad compatibility is a testament to the well-balanced reactivity of the organozinc intermediate derived from methyl dichloro(fluoro)acetate.

Computational Chemistry Investigations of Methyl Dichloro Fluoro Acetate

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations offer profound insights into the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. For methyl dichloro(fluoro)acetate, these calculations can elucidate the effects of the electronegative halogen atoms on the molecule's stability, charge distribution, and reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical in determining how a molecule interacts with other chemical species.

For methyl dichloro(fluoro)acetate, the HOMO is expected to be localized primarily on the oxygen atoms of the ester group, particularly the non-bonding orbitals of the carbonyl and ether oxygens. These regions represent the molecule's nucleophilic character. Conversely, the LUMO is anticipated to be centered on the α-carbon atom bonded to the two chlorine atoms and the fluorine atom. The strong electron-withdrawing nature of the halogens significantly lowers the energy of the σ* anti-bonding orbitals associated with the C-Cl and C-F bonds, making the α-carbon highly electrophilic.

The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. In methyl dichloro(fluoro)acetate, the presence of three electron-withdrawing halogens is expected to lower the energy of both the HOMO and the LUMO. However, the LUMO's energy is likely to be lowered more significantly, leading to a relatively small HOMO-LUMO gap and suggesting a high reactivity, particularly towards nucleophiles.

Table 1: Predicted Frontier Molecular Orbital Properties of Methyl Dichloro(fluoro)acetate

| Molecular Orbital | Predicted Localization | Predicted Energy Level | Implication for Reactivity |

| HOMO | Oxygen atoms of the ester group | Relatively Low | Nucleophilic character at the ester |

| LUMO | α-carbon and anti-bonding C-Cl and C-F orbitals | Very Low | High electrophilicity at the α-carbon |

| HOMO-LUMO Gap | Relatively Small | High kinetic reactivity |

Note: The values in this table are qualitative predictions based on theoretical principles and data from analogous compounds.

The distribution of electron density within a molecule is fundamental to understanding its polarity and how it will interact with other molecules. The electronegativity differences between carbon, oxygen, chlorine, and fluorine in methyl dichloro(fluoro)acetate lead to a highly polarized structure.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. For methyl dichloro(fluoro)acetate, the ESP map is predicted to show regions of high negative potential (typically colored red) around the oxygen atoms of the ester group, indicating their high electron density and Lewis basicity. Conversely, a significant region of positive potential (typically colored blue) is expected around the α-carbon and the hydrogen atoms of the methyl group. The α-carbon, bonded to three highly electronegative halogens, will be particularly electron-deficient and thus a prime target for nucleophilic attack.

Natural Bond Orbital (NBO) analysis can provide a quantitative measure of the atomic charges. The α-carbon is predicted to carry a substantial positive partial charge, while the halogen and oxygen atoms will have negative partial charges. This charge distribution confirms the highly electrophilic nature of the α-carbon.

Mechanistic Studies of Reactions through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions, including the identification of transient intermediates and transition states. For methyl dichloro(fluoro)acetate, such studies can elucidate its reactivity in various chemical transformations, such as nucleophilic substitution.

A key reaction of methyl dichloro(fluoro)acetate is expected to be nucleophilic substitution at the α-carbon. Using computational methods, we can model the reaction pathway of, for example, the SN2 reaction with a nucleophile like hydroxide (B78521) (OH⁻).

The calculation would involve identifying the structure of the transition state, which is a first-order saddle point on the potential energy surface. For an SN2 reaction, this would be a pentacoordinate carbon species where the nucleophile is forming a bond to the α-carbon while one of the leaving groups (a halide ion) is simultaneously breaking its bond. The geometry, energy, and vibrational frequencies of this transition state can be calculated. A key characteristic of a true transition state is the presence of a single imaginary frequency in its vibrational spectrum, which corresponds to the motion along the reaction coordinate.

A reaction coordinate analysis, often performed using an Intrinsic Reaction Coordinate (IRC) calculation, can then be used to follow the path from the transition state down to the reactants and products, confirming that the identified transition state indeed connects the desired species. The energy profile along this path provides the activation energy for the reaction, a critical parameter for determining the reaction rate. Given the high electrophilicity of the α-carbon, the activation energy for nucleophilic attack is expected to be relatively low.

Conformation Analysis and Conformational Isomerism

For methyl dichloro(fluoro)acetate, rotation around the C-C bond is of particular interest. Computational studies on similar methyl haloacetates, such as methyl chloroacetate (B1199739), have shown the existence of cis and gauche rotamers. In the cis conformer, the C-X (halogen) bond is eclipsed with the C=O bond, while in the gauche conformer, they are at a dihedral angle of approximately 60°.

For methyl dichloro(fluoro)acetate, the conformational landscape is more complex due to the presence of three different halogens. A potential energy surface scan, where the dihedral angle of the O=C-C-X bonds is systematically varied and the energy is calculated at each step, can reveal the stable conformers (energy minima) and the rotational barriers (energy maxima) between them. It is anticipated that multiple stable conformers will exist, with their relative energies influenced by a combination of steric hindrance between the bulky chlorine atoms and the ester group, and electronic effects such as hyperconjugation and dipole-dipole interactions. Studies on analogous compounds suggest that in the gas phase or non-polar solvents, gauche conformers may be more stable, while in polar solvents, the more polar cis-like conformers might be favored. nih.gov

Table 2: Predicted Stable Conformers of Methyl Dichloro(fluoro)acetate

| Conformer | Key Dihedral Angle(s) | Predicted Relative Stability | Influencing Factors |

| Gauche-like 1 | O=C-C-Cl ≈ 60° | Potentially most stable in gas phase | Steric hindrance, hyperconjugation |

| Gauche-like 2 | O=C-C-F ≈ 60° | Close in energy to Gauche-like 1 | Steric hindrance, dipole interactions |

| Cis-like | O=C-C-X ≈ 0° | Potentially more stable in polar solvents | Dipole-dipole interactions, solvent stabilization |

Note: This table presents a simplified, hypothetical conformational analysis based on principles observed in related molecules.

Predictive Modeling for Chemical Reactivity and Selectivity

Computational chemistry can be used to build predictive models for the reactivity and selectivity of methyl dichloro(fluoro)acetate in various reactions. By calculating properties such as atomic charges, frontier orbital energies, and reaction barriers for different potential reaction pathways, we can anticipate the most likely outcomes.

Furthermore, predictive models can be developed to understand the molecule's atmospheric chemistry, such as its reaction with hydroxyl radicals. By calculating the activation energies for hydrogen abstraction from the methyl group versus addition to the carbonyl group, the primary degradation pathway in the atmosphere can be predicted.

Advanced Spectroscopic Characterization of Methyl Dichloro Fluoro Acetate and Its Intermediates

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of methyl dichloro(fluoro)acetate. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete picture of the molecule's connectivity and stereochemistry can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum of methyl dichloro(fluoro)acetate is expected to be relatively simple, exhibiting a singlet for the methyl protons (–OCH₃). The chemical shift of this singlet will be influenced by the electronegative halogen atoms on the adjacent carbon. For comparison, the methyl proton chemical shifts in related methyl haloacetates are observed around 3.8 ppm for methyl chloroacetate (B1199739) and methyl dichloroacetate (B87207). The introduction of a highly electronegative fluorine atom is anticipated to cause a slight downfield shift of the methyl proton resonance in methyl dichloro(fluoro)acetate compared to its non-fluorinated analog, methyl dichloroacetate.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide key insights into the electronic environment of each carbon atom. The spectrum is expected to show three distinct resonances: one for the methyl carbon (–OCH₃), one for the carbonyl carbon (C=O), and one for the halogenated carbon (–CFCl₂). The chemical shift of the C-F carbon will be significantly influenced by the attached fluorine and chlorine atoms. In fluorinated organic compounds, the carbon directly attached to fluorine typically exhibits a large chemical shift. Furthermore, the carbonyl carbon resonance will be affected by the inductive effects of the halogens.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is a powerful tool for studying fluorinated compounds. For methyl dichloro(fluoro)acetate, a single resonance is expected. The chemical shift of this fluorine atom will be characteristic of a fluorine atom attached to a carbon bearing two chlorine atoms and a carbonyl group. The precise chemical shift will be sensitive to the solvent and the presence of any impurities.

Predicted NMR Data for Methyl Dichloro(fluoro)acetate

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H (–OCH₃) | ~3.8 - 4.0 | Singlet | N/A |

| ¹³C (–OCH₃) | ~50 - 55 | Quartet | JC-H ≈ 145-150 |

| ¹³C (C=O) | ~165 - 170 | Singlet | N/A |

| ¹³C (–CFCl₂) | ~90 - 100 | Doublet | ¹JC-F ≈ 250-300 |

| ¹⁹F | Singlet | N/A |

Two-dimensional (2D) NMR techniques are crucial for confirming the structural assignments made from 1D NMR spectra and for elucidating the structures of any potential intermediates.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would show a correlation between the methyl protons and the methyl carbon, confirming their direct bond.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy would reveal long-range couplings between protons and carbons. For instance, a correlation between the methyl protons and the carbonyl carbon would be expected, providing further evidence for the ester functionality.

Correlation Spectroscopy (COSY): While not particularly informative for the simple structure of methyl dichloro(fluoro)acetate itself, COSY could be valuable in identifying proton-proton coupling networks in more complex intermediates that might arise during its synthesis or degradation.

Vibrational Spectroscopy: Infrared and Raman Spectroscopic Signatures

Infrared (IR) Spectroscopy: The IR spectrum of methyl dichloro(fluoro)acetate is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the region of 1740-1760 cm⁻¹. The C-F stretching vibration will likely appear as a strong band in the 1000-1100 cm⁻¹ region. The C-Cl stretching vibrations are expected in the 600-800 cm⁻¹ range. The C-O stretching vibrations of the ester group will also be present.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C-Cl symmetric stretching vibration, which might be weak in the IR spectrum, could show a strong signal in the Raman spectrum. The C-F and C=O stretching vibrations would also be observable.

Predicted Vibrational Frequencies for Methyl Dichloro(fluoro)acetate

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C=O Stretch | 1740 - 1760 (Strong) | 1740 - 1760 (Moderate) |

| C-F Stretch | 1000 - 1100 (Strong) | 1000 - 1100 (Weak) |

| C-Cl Stretch | 600 - 800 (Moderate) | 600 - 800 (Strong) |

| C-O Stretch | 1100 - 1300 (Strong) | 1100 - 1300 (Moderate) |

| C-H Stretch (methyl) | 2950 - 3000 (Moderate) | 2950 - 3000 (Strong) |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For methyl dichloro(fluoro)acetate (C₃H₃Cl₂FO₂), the expected exact mass is approximately 160.95 Da. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) with relative intensities of approximately 9:6:1.

Common fragmentation pathways for esters include the loss of the alkoxy group (•OCH₃) and the loss of the methoxycarbonyl group (•COOCH₃). The presence of halogens will also influence the fragmentation, with the potential loss of Cl• or F• radicals, or HCl and HF molecules.

Predicted Mass Spectrometry Fragmentation for Methyl Dichloro(fluoro)acetate

| m/z | Ion |

| 161/163/165 | [C₃H₃Cl₂FO₂]⁺ (Molecular Ion) |

| 130/132 | [C₂Cl₂FO]⁺ |

| 102/104 | [C₂H₃Cl₂O]⁺ |

| 59 | [COOCH₃]⁺ |

Other Spectroscopic Methods (e.g., UV-Vis, Circular Dichroism)

UV-Vis Spectroscopy: Methyl dichloro(fluoro)acetate is not expected to have significant absorption in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. The ester carbonyl group has a weak n→π* transition around 200-210 nm, which is typically not useful for routine characterization.

Circular Dichroism (CD): Circular dichroism spectroscopy is used to study chiral molecules. As methyl dichloro(fluoro)acetate is achiral, it will not exhibit a CD spectrum. However, if it were used as a reagent in the synthesis of a chiral molecule, CD spectroscopy could be a valuable tool for characterizing the stereochemistry of the product.

Future Research Trajectories and Innovations in Methyl Dichloro Fluoro Acetate Chemistry

Development of Novel Catalytic Systems for Synthesis and Transformation

The synthesis of mixed-halogenated compounds like Methyl dichloro(fluoro)acetate presents a significant challenge, demanding high selectivity to install different halogens at specific positions. Future research will likely focus on sophisticated catalytic systems to overcome this hurdle.

A primary avenue of exploration is the development of catalysts for halogen exchange reactions . This strategy would involve starting with a more accessible precursor, such as methyl trichloroacetate, and selectively replacing one chlorine atom with fluorine. Recent breakthroughs have shown that materials like Cobalt-based Metal-Organic Frameworks (MOFs) can serve as heterogeneous catalysts for introducing chlorine or fluorine into aryl bromides, suggesting a potential pathway for similar transformations in aliphatic systems. nih.gov The development of catalysts that can selectively activate a single C-Cl bond in the presence of others is a key challenge that new catalyst designs will aim to solve.

Furthermore, transition-metal catalysis will be instrumental. Palladium and copper complexes are well-established for forming carbon-fluorine bonds, and research into ligands that can tune the catalyst's reactivity for selective C-Cl bond activation will be crucial. nih.govucl.ac.uk Another promising area is the use of titanocene (B72419) dihalides, which, in conjunction with trialkyl aluminum, have been shown to facilitate halogen exchange in aliphatic fluorine compounds under mild conditions. organic-chemistry.org

Table 1: Potential Catalytic Systems for Methyl Dichloro(fluoro)acetate Synthesis

| Catalyst Type | Potential Reaction | Key Advantages | Research Focus |

|---|---|---|---|

| Metal-Organic Frameworks (MOFs) | Selective Halogen Exchange (Cl to F) | Heterogeneous, recyclable, potential for flow chemistry | Tuning pore size and metal centers for aliphatic substrates |

| Palladium/Copper Complexes | Direct C-H Halogenation or Cross-Coupling | High efficiency, broad substrate scope in related systems | Ligand design for selective activation of C-Cl vs. C-F bonds |

| Titanocene Dihalides | Selective C-F Bond Activation/Exchange | Mild reaction conditions, high yields in specific cases organic-chemistry.org | Expanding substrate scope and understanding mechanism |

| Organocatalysts | Asymmetric Halogenation | Metal-free, enables synthesis of chiral molecules | Development of catalysts for di- and tri-halogenated substrates |

Integration with Sustainable Chemical Processes and Biocatalysis

Modern chemical synthesis is increasingly driven by the principles of green and sustainable chemistry. arkat-usa.org Future work on Methyl dichloro(fluoro)acetate will undoubtedly be influenced by this trend, focusing on reducing waste, minimizing energy consumption, and using renewable resources.

Biocatalysis , the use of enzymes to perform chemical reactions, offers a particularly promising green alternative. astrazeneca.com Nature has evolved a variety of halogenating enzymes that operate under mild, aqueous conditions. nih.gov Research into haloperoxidases, which use hydrogen peroxide to oxidize halides for electrophilic halogenation, could lead to enzymatic routes for producing haloacetates. nih.govproquest.comacs.orgrsc.org While these enzymes often lack perfect regioselectivity, protein engineering can be used to tailor their active sites to favor the desired product. tudelft.nlspinchem.com This approach avoids the harsh reagents and high temperatures often associated with traditional halogenation chemistry. astrazeneca.com

Another sustainable approach involves the use of green solvents, such as ionic liquids or supercritical CO2, and developing energy-efficient processes. arkat-usa.org The synthesis of esters, for instance, is seeing innovation through new catalysts that can use molecular oxygen as a benign oxidant, with water as the only byproduct. labmanager.com

Table 2: Comparison of Synthetic Approaches

| Approach | Typical Conditions | Advantages | Challenges |

|---|---|---|---|

| Traditional Chemical Synthesis | High temperatures, harsh reagents, organic solvents | Well-established, versatile | High energy consumption, hazardous waste generation |

| Green Catalysis | Milder conditions, efficient catalysts (e.g., RhRuOx/C) labmanager.com, use of O2 as oxidant labmanager.com | Reduced waste, higher atom economy, lower energy use labmanager.com | Catalyst cost and stability, developing catalysts for specific transformations |

| Biocatalysis (e.g., Haloperoxidases) | Aqueous media, ambient temperature/pressure | Highly sustainable, biodegradable catalysts, high selectivity possible astrazeneca.com | Enzyme stability, substrate scope limitations, need for protein engineering nih.govtudelft.nl |

Exploration of Advanced Materials Science Applications

Halogenated monomers are valuable building blocks in polymer chemistry, often imparting desirable properties such as flame retardancy, chemical resistance, and thermal stability to the final material. specialchem.com While specific applications for Methyl dichloro(fluoro)acetate are yet to be discovered, its structure suggests significant potential as a monomer or functionalizing agent in advanced materials.

The presence of multiple halogen atoms could make it a candidate for creating new fluoropolymers or mixed-halogen polymers with tailored properties. These materials are critical in industries ranging from construction and electronics to automotive components. specialchem.com Furthermore, the ester functional group provides a reactive handle for polymerization. It could potentially be used in the synthesis of novel poly(ester amide)s (PEAs) , a class of biodegradable polymers with excellent thermal and mechanical properties. mdpi.comresearchgate.netrsc.orgacs.orgnih.gov By incorporating a functionalized monomer like Methyl dichloro(fluoro)acetate, new PEAs with unique properties could be developed for biomedical applications such as drug delivery or tissue engineering. mdpi.comresearchgate.net

The field of supramolecular chemistry could also find uses for this compound, where halogen bonding is increasingly used as a tool to design and synthesize functional materials like liquid crystals and organogels. nih.govacs.org

Table 3: Potential Applications in Materials Science

| Material Type | Potential Role of Methyl Dichloro(fluoro)acetate | Resulting Properties | Potential Applications |

|---|---|---|---|

| Halogenated Polymers | Monomer or co-monomer | Flame retardancy, chemical resistance, thermal stability specialchem.com | Protective coatings, insulation, specialty plastics specialchem.comspecialchem.com |

| Poly(ester amide)s (PEAs) | Functionalized monomer | Tunable biodegradability, enhanced mechanical properties rsc.org | Drug delivery systems, tissue engineering scaffolds, hydrogels mdpi.comresearchgate.net |

| Supramolecular Assemblies | Building block for halogen bonding | Controlled self-assembly, unique optical/electronic properties nih.gov | Sensors, functional surfaces, molecular machines nih.gov |

Machine Learning and AI in Predicting Reactivity and Designing Synthetic Routes

The complexity of synthesizing and reacting a novel molecule like Methyl dichloro(fluoro)acetate makes it an ideal candidate for the application of artificial intelligence (AI) and machine learning (ML). These computational tools are revolutionizing chemical research by accelerating discovery and reducing the need for trial-and-error experimentation. researchgate.net

Beyond just planning the route, ML models can also predict reaction outcomes and optimize conditions . By analyzing the structural features of reactants, catalysts, and solvents, these models can forecast the likely success of a reaction, its potential yield, and the optimal temperature and pressure. researchgate.net This predictive power is crucial for a molecule with multiple reactive sites, helping chemists to achieve the desired selectivity.

Table 4: AI and Machine Learning in Chemical Synthesis

| AI/ML Application | Description | Impact on Research |

|---|---|---|

| Retrosynthesis Planning | Algorithms deconstruct a target molecule to propose synthetic pathways from available starting materials. grace.comchemcopilot.com | Accelerates the design of synthesis routes for novel molecules; identifies non-intuitive pathways. cas.org |

| Reaction Outcome Prediction | Models predict the major products and potential byproducts of a reaction based on inputs. | Reduces failed experiments; helps in understanding reaction mechanisms. |

| Condition Optimization | ML algorithms analyze large datasets to suggest optimal catalysts, solvents, and physical parameters (temperature, pressure). researchgate.net | Improves reaction yields and efficiency; minimizes resource-intensive screening. |

| Reactivity Prediction | Quantitative Structure-Activity Relationship (QSAR) models predict how a molecule will behave in a given chemical environment. | Guides the design of experiments by identifying the most promising reaction types. |

Bridging Fundamental Research with Potential Industrial Applications

The journey from a laboratory curiosity to a commercially viable product is a significant challenge, requiring a bridge between fundamental research and industrial chemistry. alliedacademies.org For a specialty chemical like Methyl dichloro(fluoro)acetate, this involves developing scalable, safe, and cost-effective manufacturing processes.

A key innovation in this area is the adoption of continuous flow chemistry . Unlike traditional batch processing, flow chemistry involves pumping reagents through tubes or microreactors, where they mix and react. youtube.commdpi.com This technology offers superior control over reaction parameters like temperature and mixing, which is especially important for potentially exothermic halogenation reactions. mdpi.com It also enhances safety by minimizing the volume of hazardous materials being reacted at any given time. For industrial-scale production, flow reactors provide a straightforward path to scale-up by "numbering-up" (running multiple reactors in parallel) or simply running the process for longer periods. tue.nlyoutube.com

The potential industrial applications of Methyl dichloro(fluoro)acetate would likely be in sectors that already utilize functionalized esters and halogenated compounds, such as pharmaceuticals, agrochemicals, and advanced materials. venture-lab.orgfrontierspecialtychemicals.com The successful transition from lab-scale synthesis to industrial production will depend on demonstrating a clear performance advantage and developing a robust manufacturing process, likely leveraging technologies like continuous flow. tue.nlreachemchemicals.com

Table 5: Comparison of Manufacturing Processes

| Process Type | Description | Advantages for Specialty Chemicals | Disadvantages |

|---|---|---|---|

| Batch Processing | Reagents are loaded into a vessel, reacted, and then the product is removed. | Flexible for multiple products in one vessel; well-understood technology. | Poor heat transfer on a large scale, potential for runaway reactions, inconsistent product quality. tue.nl |

| Continuous Flow Chemistry | Reagents are continuously pumped through a reactor where the reaction occurs. youtube.comyoutube.com | Enhanced safety, superior heat/mass transfer, consistent product quality, easier scale-up. mdpi.comalmacgroup.com | Higher initial capital investment, potential for clogging with solid materials. |

Q & A

Q. What are the validated analytical methods for assessing the purity and structural integrity of methyl dichloro(fluoro)acetate in synthetic batches?

To ensure batch consistency, gas chromatography (GC) with flame ionization detection is recommended for purity analysis, as it achieves ≥99.0% accuracy for methyl dichloroacetate derivatives . For structural confirmation, combine H/F NMR spectroscopy to resolve halogenated regions and mass spectrometry (MS) to verify molecular ion peaks (e.g., m/z 142.97 for methyl dichloroacetate). Cross-validate results with differential scanning calorimetry (DSC) to detect polymorphic impurities .

Q. How should researchers safely handle methyl dichloro(fluoro)acetate to mitigate inhalation and dermal exposure risks?

- Ventilation : Use fume hoods with ≥100 ft/min face velocity during synthesis or dilution .

- PPE : Wear nitrile gloves (≥8 mil thickness), chemical-resistant aprons, and sealed goggles.

- Decontamination : Flush exposed skin with water for 15 minutes; for eye contact, irrigate with saline solution for 20 minutes .

- Spill Management : Absorb small spills with vermiculite, neutralize with 10% sodium bicarbonate, and dispose as hazardous waste .

Q. What are the key physicochemical properties influencing the reactivity of methyl dichloro(fluoro)acetate in nucleophilic substitution reactions?

Critical properties include:

| Property | Value (Methyl Dichloroacetate) | Impact on Reactivity |

|---|---|---|

| Boiling Point | 141–145°C | Dictates reflux conditions |

| Density (20°C) | 1.379–1.381 g/mL | Affects solvent compatibility |

| Electrophilicity (σ) | High (due to –Cl/–F groups) | Enhances susceptibility to nucleophiles |

| Use polar aprotic solvents (e.g., DMF) to stabilize transition states in SN2 mechanisms . |

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported boiling points or spectral data for methyl dichloro(fluoro)acetate across literature sources?

Systematically evaluate:

- Instrument Calibration : Verify GC column type (e.g., DB-5 vs. PEG-based) and NMR referencing (e.g., TMS for H, CFCl for F) .

- Sample Purity : Trace moisture or residual solvents (e.g., methanol) can depress boiling points by 2–5°C .

- Isomeric Contamination : Use C NMR to distinguish between dichloro and chloro-fluoro regioisomers, which may co-elute in GC .

Q. What mechanistic insights explain the environmental persistence of methyl dichloro(fluoro)acetate derivatives compared to non-halogenated esters?

The C–F bond’s high dissociation energy (~485 kJ/mol) and steric shielding by chlorine atoms impede hydrolytic degradation. Under aqueous conditions (pH 7, 25°C), the half-life exceeds 120 days, whereas non-fluorinated analogs degrade in <7 days. Use LC-MS/MS to monitor degradation products like fluoroacetic acid, which exhibits neurotoxic potential .

Q. How can reaction yields be optimized for methyl dichloro(fluoro)acetate in fluorination reactions using silver(I) fluoride (AgF)?

- Catalyst Loading : A 1.2:1 molar ratio of AgF to substrate minimizes side reactions (e.g., ester hydrolysis) .

- Solvent Selection : Anhydrous acetonitrile reduces AgF decomposition; avoid protic solvents.

- Temperature Control : Maintain 0–5°C to suppress racemization in chiral intermediates .

Yields >85% are achievable with strict exclusion of moisture.

Methodological Challenges and Solutions

Q. How do researchers address cross-contamination risks when analyzing trace-level methyl dichloro(fluoro)acetate in environmental samples?

- Sample Prep : Solid-phase extraction (SPE) with C18 cartridges pre-rinsed with methanol reduces interference from PFAS co-contaminants .

- Instrumentation : Use a dedicated GC-MS column to prevent carryover from perfluorinated compounds.

- Blanks : Include procedural blanks spiked with C-labeled internal standards to quantify recovery rates (target: 70–120%) .

Q. What computational tools are effective for predicting the toxicity profile of methyl dichloro(fluoro)acetate metabolites?

- QSAR Models : Use EPI Suite’s ECOSAR module to estimate acute aquatic toxicity (e.g., LC for fish).

- Docking Simulations : Molecular dynamics with acetylcholinesterase (AChE) receptors identify potential neurotoxic metabolites like fluoroacetate .

Validate predictions using in vitro assays (e.g., zebrafish embryo toxicity testing) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.